molecular formula C14H18N2OS B2915647 4-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine CAS No. 1219844-55-9

4-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine

Cat. No.: B2915647
CAS No.: 1219844-55-9
M. Wt: 262.37
InChI Key: AXJNVUDOHGTUMU-UHFFFAOYSA-N
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Description

4-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine is a synthetic organic compound featuring a benzothiazole core scaffold. This structure is part of a class of nitrogen-sulfur heterocycles known as benzothiazoles, which are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological profiles . The molecule is composed of a benzene ring fused to a 1,3-thiazole ring, with an ethyl substituent at the 4-position and a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) group attached to the 2-amine . Benzothiazole derivatives, particularly 2-substituted amines, have garnered significant attention in scientific research for their broad spectrum of biological activities . This compound is of high interest for use in antimicrobial discovery programs, as many benzothiazole analogs have demonstrated potent activity against Gram-positive and Gram-negative bacteria . Furthermore, the 2-aminobenzothiazole scaffold is a promising nucleus in anticancer research, with some derivatives exhibiting potent and selective inhibitory activity against various cancer cell lines . The tetrahydrofuran moiety may influence the molecule's physicochemical properties, such as lipophilicity and solubility, which can be critical for bioavailability and interaction with biological targets . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacophore for investigating new mechanisms of action in drug discovery . This product is labeled "For Research Use Only" and is intended for laboratory research or further chemical synthesis. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-ethyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-2-10-5-3-7-12-13(10)16-14(18-12)15-9-11-6-4-8-17-11/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJNVUDOHGTUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of Oxolane Ring: The oxolane ring can be attached through a nucleophilic substitution reaction involving an oxolane derivative and a suitable leaving group.

    Formation of Amine Group: The amine group can be introduced through reductive amination or other amination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

4-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine with key analogs, emphasizing structural variations, physicochemical properties, and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Biological Activity References
This compound (Target Compound) C₁₄H₁₈N₂OS* ~278.38* Ethyl (C4), oxolan-2-ylmethyl (N-substituent) Not explicitly reported (inferred from analogs)
4-Ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine C₁₅H₁₅N₃S 269.37 Ethyl (C4), pyridin-2-ylmethyl (N-substituent) Biochemical reagent; structural analog
4-Ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine C₁₅H₂₁N₃OS 291.42 Ethyl (C4), morpholine-ethyl (N-substituent) Biochemical reagent (CAS: 1204297-86-8)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine C₁₅H₁₀N₆O₂S 346.35 Benzothiazole-triazole hybrid, nitro group Antiproliferative activity
BT16: 6-chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine C₂₂H₁₅ClN₄O₂S₂ 466.97 Chloro, nitro, dihydrothiazole Spectral characterization (IR, NMR, FABMS)
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine C₁₉H₂₁BN₂O₂S 352.26 Boronate ester (N-substituent) Potential Suzuki coupling applications

*Note: Molecular formula and weight for the target compound are inferred from analogs in and .

Structural and Functional Insights

  • Substituent Effects :

    • The oxolan-2-ylmethyl group in the target compound introduces a tetrahydrofuran-derived moiety, enhancing solubility in polar solvents compared to morpholine or pyridine derivatives .
    • Ethyl vs. Methoxy/Phenyl Groups : Ethyl substitution at position 4 (as in the target compound) balances lipophilicity and steric effects, contrasting with methoxy (e.g., : C₁₄H₁₃N₃OS) or phenyl groups (), which may alter electronic properties and bioactivity .
  • Synthetic Routes :

    • Analogs like 4-Ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine () are synthesized via alkylation of benzothiazol-2-amine with pyridinylmethyl halides. Similarly, the target compound could be prepared by reacting 4-ethyl-1,3-benzothiazol-2-amine with (oxolan-2-yl)methyl bromide under basic conditions .
  • Biological Relevance :

    • Benzothiazole-triazole hybrids () exhibit antiproliferative activity, suggesting that the target compound’s benzothiazole core may confer similar properties if functionalized with bioactive groups .
    • Boronate-containing analogs () highlight applications in medicinal chemistry for targeted drug delivery or imaging .

Physicochemical Properties

  • Solubility and Stability : The oxolan group’s oxygen atom may improve aqueous solubility compared to purely aromatic substituents (e.g., naphthylmethylene in ). However, morpholine derivatives () likely exhibit higher basicity due to the tertiary amine .
  • Acoustical Parameters: Substituted 2-aminobenzothiazoles () show distinct molecular interactions in dioxane-water mixtures, suggesting the target compound’s oxolan substituent could modulate its solvation behavior .

Biological Activity

4-Ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family, which has garnered attention for its diverse biological activities. The benzothiazole derivatives are known for their potential therapeutic applications, particularly in oncology and infectious diseases. This article provides a detailed exploration of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C_{12}H_{15}N_{2}S
  • CAS Number : 139331-68-3

The compound features a benzothiazole core with an ethyl group and a substituted oxolane ring, which may influence its pharmacological properties.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • These compounds often induce apoptosis in cancer cells through the activation of intrinsic pathways. They may also inhibit key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
    • For instance, studies have shown that benzothiazole derivatives can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax .
  • Case Studies :
    • A study focusing on benzothiazole derivatives demonstrated that specific modifications enhanced their anticancer efficacy against non-small cell lung cancer (NSCLC) cell lines. The lead compound exhibited an IC50 value of 0.06 µM against the NCI-H522 cell line .
    • Another investigation found that certain benzothiazoles reduced IL-6 and TNF-α levels in cancer cells, indicating potential anti-inflammatory effects alongside their anticancer activity .

Antimicrobial Activity

Benzothiazole compounds have also shown promise as antimicrobial agents.

  • Antibacterial Effects :
    • Compounds with similar structures to this compound were tested against various gram-positive and gram-negative bacteria. Some derivatives demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity :
    • Research has indicated that benzothiazole derivatives possess antifungal properties against Candida albicans, highlighting their potential for treating fungal infections as well .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials :
    • The synthesis begins with commercially available benzothiazole derivatives.
    • Oxolane can be synthesized from cyclic ethers or derived from other precursors.
  • Synthetic Pathway :
    • The compound is formed through nucleophilic substitution reactions followed by cyclization steps to create the oxolane moiety.
    • Characterization of the synthesized compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity .

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